Regioisomeric Scaffold Advantage: Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidin-4-one Antibacterial Spectrum
The target compound belongs to the thieno[3,2-d]pyrimidin-4-one regioisomeric series, in which the thienyl sulfur is positioned adjacent to the ketone group. In a systematic comparison of N-benzylthienopyrimidinone derivatives, the thieno[3,2-d]pyrimidin-4-one series (sulfur near ketone) exhibited a broader antibacterial spectrum than the thieno[2,3-d]pyrimidin-4-one series (sulfur near N1 nitrogen), with compound 9c from the [3,2-d] series active against both Gram-positive and Gram-negative bacteria [1]. This regioisomeric advantage is a structural feature of the target compound that is absent in thieno[2,3-d] analogs.
| Evidence Dimension | Antibacterial spectrum (Gram-positive and Gram-negative coverage) |
|---|---|
| Target Compound Data | Class-level: thieno[3,2-d]pyrimidin-4-one series shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria [1] |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidin-4-one series: narrower spectrum; active predominantly against Gram-positive organisms only [1] |
| Quantified Difference | Broad-spectrum (Gram+ and Gram−) vs. predominantly Gram-positive spectrum [1] |
| Conditions | In vitro antibacterial screening against panel of Gram-positive and Gram-negative bacterial strains; N-benzylthienopyrimidinone derivatives (Diedhiou et al., 2022). |
Why This Matters
Researchers screening for broad-spectrum antibacterial scaffolds should preferentially source thieno[3,2-d] regioisomers over thieno[2,3-d] regioisomers, as the sulfur position critically determines the breadth of antibacterial coverage.
- [1] Diedhiou A, Balde M, Ndoye I, et al. Evaluation of antibacterial and antifungal activities of N-benzylthienopyrimidinone derivatives. Journal of Drug Delivery and Therapeutics. 2022;12(3):25-30. doi:10.22270/jddt.v12i3.5449. View Source
